molecular formula C9H12F3N3O3S B2741533 1-methanesulfonyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1705501-55-8

1-methanesulfonyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B2741533
CAS No.: 1705501-55-8
M. Wt: 299.27
InChI Key: UPSMKNQOFSQCCO-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two privileged pharmacophores: a piperidine ring and a 5-(trifluoromethyl)-1,3,4-oxadiazole moiety, linked via a methanesulfonyl group. The 1,3,4-oxadiazole scaffold is a well-established heterocycle in drug discovery, frequently employed for its role as a bioisostere for ester and amide functionalities, which can enhance metabolic stability and binding affinity . Compounds featuring the 1,3,4-oxadiazole core have been investigated for a wide spectrum of biological activities, including use as antidiabetics , anticonvulsants , and inhibitors of specific enzymes such as Autotaxin and Histone Deacetylase 6 (HDAC6) . The presence of the strong electron-withdrawing trifluoromethyl group on the oxadiazole ring is a common strategy in agrochemical and pharmaceutical design to improve cell membrane permeability and modulate lipophilicity. The piperidine sulfonyl component can contribute to molecular interactions with biological targets, potentially enhancing selectivity and potency. This combination of features makes this compound a valuable chemical tool for researchers building compound libraries for high-throughput screening, exploring structure-activity relationships (SAR) in lead optimization, and developing novel therapeutic agents for areas such as metabolic diseases, neurological disorders, and oncology . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(1-methylsulfonylpiperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3O3S/c1-19(16,17)15-4-2-6(3-5-15)7-13-14-8(18-7)9(10,11)12/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSMKNQOFSQCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=NN=C(O2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials, such as 1,4-diaminobutane and a suitable carbonyl compound.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methanesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be constructed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

1-methanesulfonyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Analogues from the 6a-o Series

Compound Class : 1-(4-{[(5-Substituted-1,3,4-Oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine derivatives (e.g., 6a ) .

  • Key Differences: Substituents: The 6a-o series includes a thioether linkage (─S─CH2─) between the oxadiazole and benzenesulfonyl groups, whereas the target compound lacks this linker, directly attaching the oxadiazole to the piperidine. Piperidine Substitution: The 6a-o derivatives feature a 4-methylpiperidine, whereas the target compound has a methanesulfonyl group at the 1-position.

Spiropiperidine-Based Stearoyl-CoA Desaturase-1 (SCD-1) Inhibitor

Compound : 1'-{6-[5-(Pyridin-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]pyridazin-3-yl}-5-(trifluoromethyl)-3,4-dihydrospiro[chromene-2,4'-piperidine] .

  • Key Differences :
    • Core Structure : The comparator features a spiropiperidine (chromene-piperidine fusion) versus the simple piperidine in the target compound.
    • Oxadiazole Substituent : A pyridin-3-ylmethyl group replaces the trifluoromethyl group, introducing aromaticity and basicity.
    • Additional Heterocycle : A pyridazine ring is present, enabling π-π stacking interactions.

1-(4-Ethylbenzenesulfonyl)-3-[5-(Trifluoromethyl)-1,3,4-Oxadiazol-2-yl]Piperidine

Compound : CAS 1396882-88-4 .

  • Key Differences :
    • Sulfonyl Group : An ethylbenzenesulfonyl group replaces methanesulfonyl, increasing hydrophobicity.
    • Substitution Position : The oxadiazole is at the 3-position of piperidine versus the 4-position in the target compound, altering spatial orientation and binding pocket compatibility.

Physicochemical Properties :

  • The ethylbenzenesulfonyl group in CAS 1396882-88-4 likely reduces aqueous solubility compared to the methanesulfonyl group, impacting bioavailability .

Data Table: Structural and Functional Comparison

Parameter Target Compound 6a-o Derivatives SCD-1 Inhibitor CAS 1396882-88-4
Core Structure Piperidine Piperidine Spiropiperidine Piperidine
Oxadiazole Substituent 5-(Trifluoromethyl) Varied (e.g., phenyl, alkyl) 5-(Pyridin-3-ylmethyl) 5-(Trifluoromethyl)
Sulfonyl Group Methanesulfonyl Benzenesulfonyl N/A 4-Ethylbenzenesulfonyl
Key Functional Groups Trifluoromethyl, sulfonyl Thioether, sulfonyl Pyridazine, spirochromene Ethylbenzenesulfonyl
Synthetic Complexity Moderate (direct coupling) High (multi-step with LiH/DMF) High (spirocyclic synthesis) Moderate
Reported Activity N/A Antibacterial SCD-1 inhibition (IC50: 0.03–0.8 µM) N/A

Key Findings and Implications

Structural Flexibility : The piperidine-oxadiazole scaffold tolerates diverse substitutions, enabling tailored physicochemical and biological properties.

Activity-Property Relationships :

  • Trifluoromethyl groups enhance metabolic stability but may reduce solubility.
  • Methanesulfonyl groups improve solubility compared to bulkier benzenesulfonyl analogs.

Target Selectivity : Substitution patterns (e.g., spiropiperidine vs. simple piperidine) critically influence enzyme inhibition profiles .

Biological Activity

1-Methanesulfonyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound can be described by the following molecular formula and structural features:

  • Molecular Formula : C₁₁H₁₄F₃N₃O₂S
  • Molecular Weight : 307.31 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can affect cellular proliferation and survival.
  • Receptor Modulation : It may interact with various receptors on cell membranes, altering signal transduction pathways.
  • Gene Expression Regulation : The compound has potential effects on gene expression related to cell cycle regulation and apoptosis.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of compounds containing the oxadiazole moiety. For instance:

CompoundCell LineIC50 (µM)Comparison
This compoundMCF-7 (Breast Cancer)24.74Comparable to Tamoxifen (IC50 = 5.12)
Compound 3aHCT-116 (Colon Cancer)2.52Better than Pemetrexed (IC50 = 6.75)

These results indicate that the compound exhibits a potent inhibitory effect on cancer cell lines, suggesting its potential as a lead compound in cancer therapy.

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus7.9 µg/mL
Escherichia coli>100 µg/mL

The results indicate that while the compound shows effective activity against certain gram-positive bacteria, further optimization may be necessary for broader-spectrum efficacy.

Study 1: Anticancer Efficacy

In a study conducted by Alam et al., compounds similar to this compound were synthesized and tested against MCF-7 and HCT-116 cell lines. The study found that these compounds exhibited significant cytotoxicity compared to standard treatments like 5-Fluorouracil .

Study 2: Antimicrobial Properties

Ningegowda et al. synthesized a series of oxadiazole derivatives and tested their antimycobacterial activity against Mycobacterium tuberculosis. One derivative showed promising results at a concentration of 62.5 μg/mL, indicating potential for further development as an anti-tuberculosis agent .

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